In Vitro Potency Comparison: Isoquine vs Amodiaquine, Chloroquine, and Lumefantrine in Clinical Isolates
Isoquine demonstrates median IC50 of 9 nM against 62 Kenyan P. falciparum clinical isolates, representing approximately 6-fold greater potency than chloroquine (56 nM) and 7.7-fold greater potency than lumefantrine (69 nM). Its activity is comparable to amodiaquine (8 nM) and desethylamodiaquine (10 nM), indicating that the structural modification eliminating quinoneimine formation does not compromise antimalarial potency [1].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 9 nM (median) |
| Comparator Or Baseline | Chloroquine: 56 nM; Amodiaquine: 8 nM; Desethylamodiaquine: 10 nM; Lumefantrine: 69 nM; Dihydroartemisinin: 1 nM |
| Quantified Difference | 6.2-fold more potent than chloroquine; 7.7-fold more potent than lumefantrine; equipotent to amodiaquine |
| Conditions | 62 P. falciparum clinical isolates from Kenya; 72-hour in vitro culture; SYBR Green I fluorescence-based assay |
Why This Matters
This establishes that isoquine retains full antimalarial potency equivalent to amodiaquine while eliminating the structural basis for AQ's toxicity, providing a compelling procurement rationale for antimalarial drug discovery programs seeking potent 4-aminoquinolines with improved safety profiles.
- [1] Okombo J, Kiara SM, Abdirahman A, et al. Antimalarial activity of isoquine against Kenyan Plasmodium falciparum clinical isolates and association with polymorphisms in pfcrt and pfmdr1 genes. J Antimicrob Chemother. 2013;68(4):786-788. doi:10.1093/jac/dks471 View Source
